Decahydro-4-quinolinyl benzoate
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Overview
Description
Decahydro-4-quinolinyl benzoate, also known by its chemical formula C15H17NO2, is an intriguing compound with potential applications in various fields. Its structure consists of a quinoline ring fused to a benzoate moiety. Quinolines are heterocyclic compounds known for their diverse biological activities, making this compound an exciting subject of study .
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of Decahydro-4-quinolinyl benzoate. One common approach involves the condensation of 4-hydroxyquinoline with benzoic acid under specific reaction conditions. The reaction typically occurs in the presence of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Decahydro-4-quinolinyl benzoate undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas and a suitable catalyst yields the corresponding tetrahydro derivative.
Substitution: The benzoate group can be substituted using nucleophilic reagents (e.g., alkoxides, amines).
Major products from these reactions include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Decahydro-4-quinolinyl benzoate has found applications in:
Medicine: Its potential as an antiviral, antibacterial, or antifungal agent is under investigation.
Chemistry: It serves as a building block for more complex molecules.
Industry: It may be used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which Decahydro-4-quinolinyl benzoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Decahydro-4-quinolinyl benzoate is unique due to its specific fusion of quinoline and benzoate, similar compounds include other quinoline derivatives like 4-hydroxy-2-quinolones. These compounds share structural features and may exhibit comparable biological activities .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-yl benzoate |
InChI |
InChI=1S/C16H21NO2/c18-16(12-6-2-1-3-7-12)19-15-10-11-17-14-9-5-4-8-13(14)15/h1-3,6-7,13-15,17H,4-5,8-11H2 |
InChI Key |
MHURPUBOKOVYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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